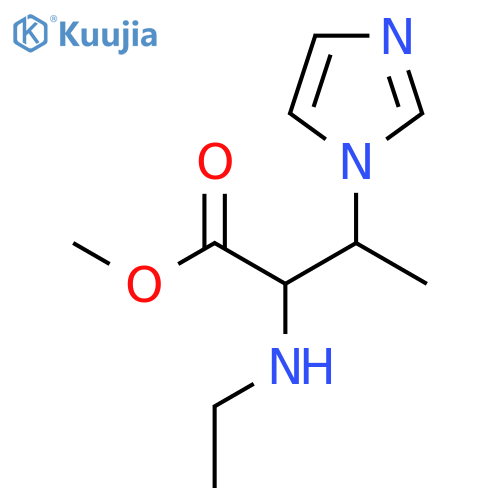Cas no 2026096-48-8 (methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate)

2026096-48-8 structure
商品名:methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate
methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate
- 2026096-48-8
- EN300-1124104
-
- インチ: 1S/C10H17N3O2/c1-4-12-9(10(14)15-3)8(2)13-6-5-11-7-13/h5-9,12H,4H2,1-3H3
- InChIKey: PGNXFGOQCJKIBX-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(C(C)N1C=NC=C1)NCC)=O
計算された属性
- せいみつぶんしりょう: 211.132076794g/mol
- どういたいしつりょう: 211.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 56.2Ų
methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1124104-0.5g |
methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate |
2026096-48-8 | 95% | 0.5g |
$1152.0 | 2023-10-26 | |
| Enamine | EN300-1124104-0.1g |
methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate |
2026096-48-8 | 95% | 0.1g |
$1056.0 | 2023-10-26 | |
| Enamine | EN300-1124104-0.25g |
methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate |
2026096-48-8 | 95% | 0.25g |
$1104.0 | 2023-10-26 | |
| Enamine | EN300-1124104-2.5g |
methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate |
2026096-48-8 | 95% | 2.5g |
$2351.0 | 2023-10-26 | |
| Enamine | EN300-1124104-1.0g |
methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate |
2026096-48-8 | 1g |
$1442.0 | 2023-05-24 | ||
| Enamine | EN300-1124104-10.0g |
methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate |
2026096-48-8 | 10g |
$6205.0 | 2023-05-24 | ||
| Enamine | EN300-1124104-5.0g |
methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate |
2026096-48-8 | 5g |
$4184.0 | 2023-05-24 | ||
| Enamine | EN300-1124104-1g |
methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate |
2026096-48-8 | 95% | 1g |
$1200.0 | 2023-10-26 | |
| Enamine | EN300-1124104-10g |
methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate |
2026096-48-8 | 95% | 10g |
$5159.0 | 2023-10-26 | |
| Enamine | EN300-1124104-0.05g |
methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate |
2026096-48-8 | 95% | 0.05g |
$1008.0 | 2023-10-26 |
methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate 関連文献
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
3. Water
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
2026096-48-8 (methyl 2-(ethylamino)-3-(1H-imidazol-1-yl)butanoate) 関連製品
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量